4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
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Overview
Description
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C7H7NO6S. It is characterized by the presence of hydroxyl, methyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its diverse chemical reactivity and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid typically involves the nitration of 4-Hydroxy-3-methylbenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite (Na2S2O4) are used.
Substitution: Sulfonation can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-Hydroxy-3-methyl-5-aminobenzenesulphonic acid.
Substitution: Formation of various sulfonated or desulfonated derivatives.
Scientific Research Applications
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbenzenesulphonic acid: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-5-nitrobenzenesulphonic acid: Lacks the methyl group, affecting its chemical properties and uses.
3-Methyl-5-nitrobenzenesulphonic acid: Lacks the hydroxyl group, leading to variations in its reactivity and applications.
Uniqueness
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is unique due to the presence of all four functional groups (hydroxyl, methyl, nitro, and sulfonic acid) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
85895-88-1 |
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Molecular Formula |
C7H7NO6S |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c1-4-2-5(15(12,13)14)3-6(7(4)9)8(10)11/h2-3,9H,1H3,(H,12,13,14) |
InChI Key |
LCSGKIOMINQRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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